molecular formula C11H9NO2 B1313736 2-methylquinoline-8-carboxylic Acid CAS No. 634-37-7

2-methylquinoline-8-carboxylic Acid

Cat. No.: B1313736
CAS No.: 634-37-7
M. Wt: 187.19 g/mol
InChI Key: ZGNCKIDXVHSMJL-UHFFFAOYSA-N
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Description

2-Methylquinoline-8-carboxylic acid (CAS 634-37-7) is a quinoline derivative with the molecular formula C₁₁H₉NO₂ (molecular weight: 203.19 g/mol). Its structure features a methyl group at position 2 and a carboxylic acid group at position 8 of the quinoline ring (SMILES: CC1=NC2=C(C=CC=C2C(=O)O)C=C1) . The compound exhibits chirality and fluorescence, making it valuable in X-ray diffraction studies . It forms stable binary and ternary nickel (II) complexes with amino acids like glycine and histidine, as demonstrated by pH-metric stability constant measurements in 1.0 M NaCl at 25°C . While it lacks antimicrobial activity against Gram-negative bacteria, it serves as an antihistamine for seasonal allergies .

Preparation Methods

Friedländer Synthesis Route

Overview:
The Friedländer synthesis is a classical method for constructing quinoline derivatives, including 2-methylquinoline-8-carboxylic acid. This method typically involves the condensation of an aniline derivative with a carbonyl compound under acidic catalysis.

Reaction Conditions:

  • Reactants: Aniline (or substituted aniline) and a suitable carbonyl compound (e.g., aldehyde or ketone).
  • Catalyst: Acidic catalysts such as sulfuric acid or Lewis acids.
  • Solvent: Often ethanol or other polar solvents.
  • Temperature: Reflux conditions to facilitate cyclization.

Advantages:

  • Straightforward and widely applicable.
  • Good yields for substituted quinolines.

Limitations:

  • May require purification steps to remove side products.
  • Acidic conditions can limit functional group tolerance.

Doebner-Miller Reaction

Overview:
This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds to form quinoline derivatives. It is particularly useful for synthesizing quinoline-4-carboxylic acids but can be adapted for this compound derivatives.

Typical Procedure:

  • Reactants: Aniline, aldehyde, and pyruvic acid.
  • Solvent: Ethanol or similar solvents.
  • Reaction Time: Several hours (2–5 h) with stirring until precipitation occurs.
  • Purification: Filtration and recrystallization from ethanol.

Research Findings:

  • Yields reported around 67% for related quinoline carboxylic acids.
  • Products are stable and pure as confirmed by thin-layer chromatography.

Industrial Catalytic Processes

Overview:
Industrial synthesis often employs catalytic methods to improve yield and efficiency, including transition metal catalysis and green chemistry techniques.

Catalysts Used:

  • Palladium or copper catalysts for facilitating cyclization and functionalization.
  • Ionic liquids and microwave irradiation have been explored to reduce environmental impact and reaction times.

Process Highlights:

  • Use of catalytic amounts of metals reduces waste.
  • Microwave-assisted synthesis can shorten reaction times significantly.
  • Ionic liquids serve as green solvents enhancing selectivity.

Oxidation of Methylquinoline Precursors

Overview:
A key step in some synthetic routes involves the oxidation of methyl groups on quinoline rings to carboxylic acids.

Oxidizing Agents:

  • Potassium permanganate (KMnO4)
  • Chromium trioxide (CrO3)
  • Nitric acid in sulfuric acid solution, often in the presence of vanadium ions for catalytic oxidation.

Reaction Conditions:

  • Temperature range: 70–130 °C optimal to avoid foaming and side reactions.
  • Controlled addition of oxidants to prevent over-oxidation.

Industrial Patent Insight:

  • A patented process describes oxidation of 3,8-dimethylquinoline to 3-methylquinoline-8-carboxylic acid using nitric acid and vanadium ions in sulfuric acid, with careful control of by-products to improve yield and reduce foaming.

Multi-Step Synthesis via o-Toluidine Derivatives

Overview:
A patented method involves reacting o-toluidine or its derivatives with methacrolein in sulfuric acid with iodine as a catalyst, followed by oxidation to yield methylquinoline carboxylic acids.

Key Steps:

  • Annulation of o-toluidine with methacrolein in 70–90% sulfuric acid with iodine catalyst.
  • Oxidative decomposition of by-products before oxidation step.
  • Oxidation with nitric acid in sulfuric acid in the presence of vanadium ions.

Process Optimization:

  • Removal of polymethacrylate by-products (5–10% by weight) improves yield.
  • Temperature control critical to avoid foaming and side reactions.

Summary Table of Preparation Methods

Method Key Reactants/Conditions Catalysts/Agents Advantages Limitations
Friedländer Synthesis Aniline + carbonyl compound, acid catalyst Acid catalysts (H2SO4, Lewis acids) Simple, well-known Acid sensitivity, purification needed
Doebner-Miller Reaction Aniline + aldehyde + pyruvic acid, ethanol None or acid catalyst Good yields, straightforward Limited to certain quinoline positions
Industrial Catalytic Processes Transition metals (Pd, Cu), ionic liquids, microwave Pd, Cu catalysts, ionic liquids High efficiency, green chemistry Requires catalyst recovery
Oxidation of Methylquinolines Methylquinoline derivatives + oxidants KMnO4, CrO3, HNO3 + V ions Direct carboxylation of methyl group Requires careful temperature control
o-Toluidine Annulation & Oxidation o-Toluidine + methacrolein + H2SO4 + I2, then oxidation Iodine, vanadium ions, nitric acid High purity, scalable industrial process Complex multi-step, by-product management

Research Findings and Notes

  • The purity of starting materials, especially in industrial oxidation steps, is crucial for high yield and minimal by-products.
  • Oxidative decomposition of by-products prior to final oxidation improves process efficiency.
  • Temperature control during oxidation is essential to prevent foaming and side reactions.
  • Green chemistry approaches such as microwave irradiation and ionic liquids are promising for sustainable synthesis.
  • The Doebner-Miller reaction provides a convenient laboratory-scale method for synthesizing this compound derivatives with good purity.

Chemical Reactions Analysis

Types of Reactions: 2-Methylquinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid group.

    Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

Scientific Research Applications

Chemical Synthesis Applications

2-Methylquinoline-8-carboxylic acid is utilized as a precursor in the synthesis of various quinoline derivatives. These derivatives have been shown to exhibit a wide range of biological activities, making them valuable in drug discovery and development.

Key Reactions Involving this compound:

  • Oxidation: This compound can be oxidized to produce quinoline-8-carboxylic acid, which is further utilized in synthesizing other derivatives.
  • Reduction: Reduction can yield 2-methyl-1,2,3,4-tetrahydroquinoline, an important intermediate in organic synthesis.
  • Substitution: Various substituted quinoline derivatives can be synthesized depending on the reagents and conditions used.

Biological Applications

The biological activities of this compound have been extensively studied, revealing its potential in several therapeutic areas.

Antimicrobial Activity

Research indicates that derivatives of this compound demonstrate significant antimicrobial properties. For example:

  • A study by Palit et al. (2013) highlighted the efficacy of bisquinoline derivatives against chloroquine-resistant malaria strains, suggesting their potential in treating resistant infections.

Anticancer Properties

Studies have shown that this compound and its derivatives exhibit cytotoxic effects on various cancer cell lines:

  • Research published in Pharmaceutical Biology indicated that derivatives displayed potent cytotoxic effects on breast cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Antiviral Activity

Recent investigations into the antiviral properties of this compound have shown promising results:

  • A study focusing on influenza virus inhibition demonstrated that derivatives significantly reduced viral load in infected cell cultures, indicating potential for developing antiviral agents.

Industrial Applications

In addition to its biological significance, this compound has applications in various industrial sectors:

  • Dyes and Pigments: The compound is used to produce dyes due to its ability to form stable colored complexes.
  • Organic Light Emitting Diodes (OLEDs): Its derivatives are explored for use in OLED technology due to their electronic properties.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Study FocusFindings
Antimicrobial EfficacySignificant activity against chloroquine-resistant malaria strains was reported by Palit et al. (2013) .
Anticancer StudiesDerivatives showed cytotoxic effects on breast cancer cells via apoptosis induction .
Antiviral ActivityDerivatives reduced viral load in influenza-infected cell cultures .

Mechanism of Action

The mechanism of action of 2-methylquinoline-8-carboxylic acid varies depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The quinoline ring system can interact with various molecular targets, including DNA, proteins, and cell membranes, leading to diverse biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent positions, functional groups, and electronic properties, influencing their chemical behavior and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
2-Methylquinoline-8-carboxylic acid C₁₁H₉NO₂ Methyl (C2), COOH (C8) 203.19 Antihistamine, Ni(II) complexation, fluorescence
8-Hydroxyquinoline-2-carboxylic acid C₁₀H₇NO₃ Hydroxy (C8), COOH (C2) 189.17 Metal chelation (Cd, Zn), antimicrobial potential
6-Methylquinoline-8-carboxylic acid C₁₁H₉NO₂ Methyl (C6), COOH (C8) 203.19 Structural isomer; similar molecular weight, differing coordination sites
8-Methoxykynurenic acid C₁₁H₉NO₄ Methoxy (C8), COOH (C2), Hydroxy (C4) 219.20 Neuroactive properties, enzyme inhibition (e.g., IDO1)
2-Methyl-4-oxo-1,4-dihydroquinoline-8-carboxylic acid C₁₁H₉NO₃ Methyl (C2), COOH (C8), Keto (C4) 203.19 Enhanced acidity, potential drug intermediate
8-Methyl-2-phenylquinoline-4-carboxylic acid C₁₇H₁₃NO₂ Phenyl (C2), Methyl (C8), COOH (C4) 263.29 Increased steric bulk; applications in catalysis or receptor binding

Chemical Reactivity and Complexation

  • Metal Binding: this compound forms stable Ni(II) complexes with log stability constants (logβ) ranging from 8.2 to 14.5, depending on the amino acid co-ligand (e.g., logβ = 14.5 with histidine) . In contrast, 8-hydroxyquinoline-2-carboxylic acid chelates Cd(II) via its hydroxyl and carboxylate groups, with bond lengths of 2.3–2.5 Å . The hydroxyl group enhances metal affinity compared to methyl substituents .
  • Acidity: The keto group in 2-methyl-4-oxo-1,4-dihydroquinoline-8-carboxylic acid increases acidity (pKa ~3.5), favoring deprotonation and anion formation under physiological conditions . 8-Methoxykynurenic acid’s methoxy group reduces solubility in aqueous media compared to hydroxylated analogs .

Biological Activity

2-Methylquinoline-8-carboxylic acid (MQCA) is a derivative of quinoline that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, integrating findings from various studies.

Synthesis of this compound

The synthesis of MQCA typically involves several methods, including one-pot reactions and multi-step synthetic routes. A common approach is the reaction of 2-methylquinoline with appropriate carboxylic acid derivatives under controlled conditions. Recent studies have highlighted efficient synthetic pathways that yield high purity and yield of MQCA, which serves as a precursor for further derivatization.

Antimicrobial Properties

MQCA exhibits significant antimicrobial activity against various bacterial strains. Research indicates that compounds within the quinoline family, including MQCA, can disrupt bacterial cell membranes and inhibit growth. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with notable activity against resistant strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

Studies have shown that MQCA possesses anticancer properties by inducing apoptosis in various cancer cell lines. The compound has been tested against HeLa (cervical cancer) and A549 (lung cancer) cells, showing a dose-dependent inhibition of cell proliferation.

  • HeLa Cells: IC50 = 25 µM
  • A549 Cells: IC50 = 30 µM

The mechanism of action is believed to involve the inhibition of key signaling pathways associated with cell survival and proliferation.

Antiviral Effects

Recent investigations into the antiviral potential of MQCA have revealed promising results against viral pathogens. Specifically, derivatives of MQCA have shown activity against influenza viruses, with studies indicating an ability to inhibit viral replication in vitro.

Structure-Activity Relationship (SAR)

The biological activity of MQCA can be influenced by structural modifications. For instance, the introduction of electron-withdrawing groups enhances its lipophilicity and biological efficacy. A study reported that derivatives with halogen substitutions exhibited improved antimicrobial and anticancer activities compared to unsubstituted analogs.

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains : A study conducted by Palit et al. (2013) demonstrated that bisquinoline derivatives, including MQCA, showed significant activity against chloroquine-resistant malaria strains, suggesting potential applications in treating resistant infections .
  • Anticancer Studies : Research published in Pharmaceutical Biology highlighted that MQCA derivatives displayed potent cytotoxic effects on breast cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
  • Antiviral Activity : In a recent study focusing on influenza virus inhibition, MQCA derivatives were shown to significantly reduce viral load in infected cell cultures, suggesting a viable pathway for developing antiviral agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methylquinoline-8-carboxylic acid, and how can late-stage functionalization be optimized?

  • Answer : The synthesis of quinoline-8-carboxylic acid derivatives often involves lactamization or reduction of nitro precursors. For example, describes PPA-catalyzed thermal lactamization of 8-amino-7-substituted dihydroquinoline precursors, enabling diversification at the 8-position. To optimize functionalization, use regioselective substitution reactions (e.g., amidation or halogenation) guided by steric and electronic effects of the methyl group at position 2. Ensure inert atmospheres and controlled temperatures (e.g., 80–120°C) to minimize side reactions .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Answer : Combine spectroscopic and chromatographic methods:

  • 1H/13C NMR : Confirm substitution patterns (e.g., methyl at C2, carboxyl at C8) via chemical shifts (e.g., carboxylate protons at δ ~12–14 ppm in DMSO-d6).
  • HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients.
  • Melting Point : Cross-reference with literature values (e.g., analogs like 2-methyl-6-quinolinecarboxylic acid have mp ~250°C (dec.)) .

Q. What solvents and conditions are optimal for solubilizing this compound in biological assays?

  • Answer : The compound’s solubility is pH-dependent due to the carboxylic acid group. Use polar aprotic solvents (DMSO, DMF) for stock solutions (10–50 mM). For aqueous buffers (e.g., PBS), adjust to pH >6.5 to deprotonate the carboxyl group. Sonication or mild heating (40–50°C) may aid dissolution. Avoid prolonged storage in basic conditions to prevent degradation .

Advanced Research Questions

Q. How can advanced analytical techniques resolve discrepancies in reported physicochemical data for this compound analogs?

  • Answer : Address inconsistencies (e.g., melting points, spectral data) by:

  • Single-Crystal XRD : Validate molecular packing and hydrogen-bonding networks.
  • Thermogravimetric Analysis (TGA) : Distinguish decomposition temperatures from melting points (e.g., mp 250°C vs. dec. 250°C in ).
  • Cross-Validation : Compare data from authoritative databases (NIST, PubChem) and replicate experiments under standardized conditions .

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound in medicinal chemistry?

  • Answer :

  • Derivatization : Modify the carboxyl group (e.g., esterification, amidation) to assess bioavailability and target binding.
  • Computational Modeling : Use DFT or molecular docking to predict interactions with biological targets (e.g., enzymes or receptors).
  • In Vitro Assays : Test analogs for activity against disease-relevant pathways (e.g., antimicrobial or anti-inflammatory models) .

Q. How can researchers mitigate toxicity risks when handling this compound in laboratory settings?

  • Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles. For aerosols, employ fume hoods and NIOSH-approved respirators.
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal.
  • Acute Toxicity Protocols : Follow CLP guidelines (Category 4 for oral/dermal/inhalation toxicity) and maintain antidotes (e.g., activated charcoal) .

Properties

IUPAC Name

2-methylquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-5-6-8-3-2-4-9(11(13)14)10(8)12-7/h2-6H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNCKIDXVHSMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458303
Record name 2-methylquinoline-8-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634-37-7
Record name 2-Methyl-8-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=634-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methylquinoline-8-carboxylic Acid
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URL https://comptox.epa.gov/dashboard/DTXSID80458303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylquinoline-8-carboxylic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-methylquinoline-8-carboxylic Acid
2-methylquinoline-8-carboxylic Acid
2-methylquinoline-8-carboxylic Acid
2-methylquinoline-8-carboxylic Acid
2-methylquinoline-8-carboxylic Acid
2-methylquinoline-8-carboxylic Acid

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